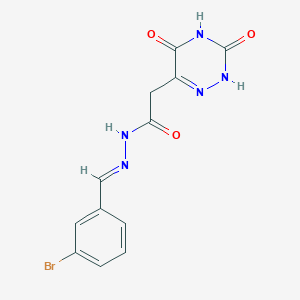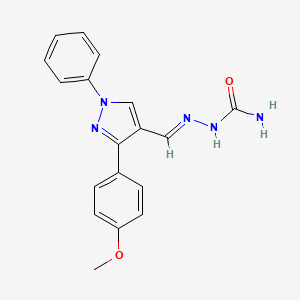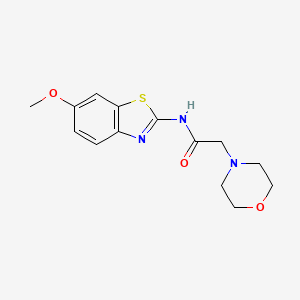
5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like "5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide" often involves intricate chemical reactions that ensure the precise incorporation of functional groups into the desired molecular framework. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates in the asymmetric synthesis of amines, highlighting a method that could potentially be adapted for the synthesis of our compound of interest (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Quantum-chemical calculations can provide insights into the energies of formation, enthalpies, and entropies of various conformers, which are crucial for understanding the molecular structure of complex organic compounds. Such analyses enable the prediction of the compound's behavior in different environments (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide" can be elucidated through studies on similar compounds. For example, the oxidation of di-tert-butyl naphthols and subsequent reactions provide insights into possible chemical pathways and transformations that our compound could undergo (Schneider et al., 1984).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as carbacylamidophosphates, reveal the impact of molecular structure on physical properties like solubility and crystal structure. These properties are essential for determining the compound's applicability in various scientific domains (Gholivand et al., 2009).
Wissenschaftliche Forschungsanwendungen
Advances in Bio-based Polyester Monomers
Recent research has highlighted the significance of furan derivatives, like 2,5-furandicarboxylic acid (FDCA), as sustainable alternatives to petroleum-based monomers for polyester production. FDCA, derived from lignocellulosic biomass, is a promising replacement for terephthalic acid in poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) production. This transition to biomass-based polyesters signifies a pivotal shift towards reducing reliance on fossil fuels and enhancing the sustainability of polymer industries. The research delves into various catalytic pathways for FDCA synthesis from biomass and its derivatives, highlighting the role of oxidation catalysts and the challenges in reaction mechanisms (Junhua Zhang et al., 2015).
Innovative Polyesters from Bio-based Monomers
The exploration of polyesters derived from FDCA, owing to its structural similarity to petroleum-based terephthalic acid, has expanded significantly. FDCA-based polymers are being investigated for their potential to create materials with enhanced properties such as thermo-mechanical strength, biodegradability, and liquid crystalline features. These studies not only focus on the synthesis and optimization of such renewable polymers but also on their diverse applications, ranging from packaging materials to textiles and coatings (A. Sousa et al., 2015).
Catalytic Systems for FDCA Production
Research into efficient catalytic systems for the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has shown promising results. Heteropoly acids (HPAs) in ionic liquid/heteropoly acid (IL-HPA) systems have demonstrated high activity and selectivity for FDCA production, with an FDCA yield of 89% under optimized conditions. This work underscores the potential of using renewable carbohydrates for FDCA production, which is crucial for the development of sustainable polymer industries (Ruru Chen et al., 2019).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-16(12-18(23-13)20(2,3)4)19(22)21-17-11-7-9-14-8-5-6-10-15(14)17/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWYVUEOCQUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)


![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)
![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)
